3-(2-Chloroacetyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both an oxazolidinone ring and a chloroacetyl group
Mechanism of Action
Target of Action
It’s structurally similar to local anesthetics, which primarily act on nerve endings or around nerve trunks . They are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
Given its structural similarity to local anesthetics, it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Local anesthetics, which it resembles, are known to impact the sodium ion channels on nerve membranes, affecting the transmission of nerve impulses .
Result of Action
It’s suggested that it might have an anti-pain hypersensitivity effect due to its structural similarity to lidocaine .
Action Environment
Factors such as light, temperature, metal ions, water, oxygen, and altitude are known to influence the metabolism of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that chloroacetyl chloride, a related compound, is a bifunctional compound, making it a useful building block chemical . It is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .
Cellular Effects
A related compound, (3-Chloroacetyl)-indole, has been shown to inhibit colon cancer cell growth more strongly than Indole-3-carbinol (I3C), a natural product found in broccoli and cabbage .
Molecular Mechanism
Chloroacetyl chloride, a related compound, is known to form esters and amides, suggesting potential binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that the effects of such compounds can change over time .
Dosage Effects in Animal Models
Studies on related compounds suggest that the effects can vary with dosage .
Metabolic Pathways
Metabolic pathways generally involve a series of chemical reactions that start with a substrate and finish with an end product .
Transport and Distribution
Active transport and co-transport are common mechanisms for the movement of molecules across cell membranes .
Subcellular Localization
Rna binding proteins, which are involved in various cellular processes, have been shown to contain multiple regions that control their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one typically involves the reaction of chloroacetyl chloride with oxazolidinone. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Oxazolidinone+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form oxazolidinone and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.
Hydrolysis: The reaction can be carried out using water or aqueous acid or base solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic substitution: Substituted oxazolidinones.
Hydrolysis: Oxazolidinone and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-(2-Chloroacetyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic compounds.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic applications.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Oxindole: Another heterocyclic compound with a similar structure but different functional groups.
Chloroacetyl chloride: A related compound that contains the chloroacetyl group but lacks the oxazolidinone ring.
Oxazolidinone: The parent compound of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one, which lacks the chloroacetyl group.
Uniqueness
This compound is unique due to the presence of both the oxazolidinone ring and the chloroacetyl group. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(2-chloroacetyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQHZKRXGGXTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.